3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine
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Overview
Description
3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine is a synthetic organic compound that features a pyridine ring substituted with a chloro group and a piperidine moiety
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s known that similar compounds can undergo catalytic protodeboronation, a process that involves a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds can be involved in various transformations, including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that similar compounds can cross the blood-brain barrier and enter the brain . Further optimization of the chemical structure is necessary to increase binding affinity and improve in vivo specific binding in the brain .
Result of Action
It’s known that similar compounds can undergo a series of transformations, resulting in the formation of new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Attachment of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine nitrogen with cyclopropylmethyl halides under basic conditions.
Coupling with Pyridine: The final step involves the coupling of the piperidine derivative with a chloropyridine under conditions such as Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: The compound can be used to study the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-[(piperidin-4-yl)methoxy]pyridine: A similar compound with a different substituent on the piperidine ring.
Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.
Uniqueness
3-chloro-4-{[1-(cyclopropylmethyl)piperidin-4-yl]methoxy}pyridine is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other piperidine derivatives.
Properties
IUPAC Name |
3-chloro-4-[[1-(cyclopropylmethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c16-14-9-17-6-3-15(14)19-11-13-4-7-18(8-5-13)10-12-1-2-12/h3,6,9,12-13H,1-2,4-5,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJTLZPODTLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC(CC2)COC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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